molecular formula C7H5Br2F B1621302 1,5-Dibromo-2-fluoro-4-methylbenzene CAS No. 93765-84-5

1,5-Dibromo-2-fluoro-4-methylbenzene

Cat. No.: B1621302
CAS No.: 93765-84-5
M. Wt: 267.92 g/mol
InChI Key: ZLDSERFKDDAPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dibromo-2-fluoro-4-methylbenzene is a halogenated aromatic compound featuring bromine atoms at the 1- and 5-positions, a fluorine atom at the 2-position, and a methyl group at the 4-position of the benzene ring.

Properties

IUPAC Name

1,5-dibromo-2-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDSERFKDDAPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382297
Record name 2,4-Dibromo-5-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93765-84-5
Record name 1,5-Dibromo-2-fluoro-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93765-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-5-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-2-fluoro-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-fluoro-4-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by selective bromination and fluorination steps. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

A. Organic Synthesis

1,5-Dibromo-2-fluoro-4-methylbenzene serves as an important intermediate in organic synthesis. Its halogenated structure allows for various reactions, including nucleophilic substitutions and cross-coupling reactions. For instance, it can be utilized in the synthesis of complex organic molecules through palladium-catalyzed reactions, which are essential in developing pharmaceuticals and agrochemicals .

Table 1: Synthetic Routes Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with nucleophiles like amines or thiols
Cross-CouplingForms carbon-carbon bonds via Pd-catalysis
Electrophilic Aromatic SubstitutionUsed to introduce additional functional groups

B. Development of Bioactive Compounds

The compound has potential applications in medicinal chemistry for developing bioactive molecules. Its derivatives are being explored for their pharmacological properties, which may lead to new therapeutic agents targeting various diseases .

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer activity. A study demonstrated that modifications to the bromine and fluorine substituents could enhance the compound's efficacy against specific cancer cell lines .

A. Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties allow it to serve as a precursor for various materials used in electronics and polymers.

Table 2: Industrial Uses of this compound

ApplicationDescription
ElectronicsUsed in the synthesis of semiconducting materials
Polymer IndustryActs as a building block for fluorinated polymers

B. Environmental Applications

Research indicates that halogenated compounds like this compound can be employed in environmental remediation processes. Their reactivity allows them to interact with pollutants, aiding in degradation processes .

Mechanism of Action

The mechanism of action of 1,5-dibromo-2-fluoro-4-methylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The specific molecular targets and pathways depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Dibromo-2,3-difluorobenzene (CAS 156682-52-9, ):
  • Structure : Bromine at 1,4-positions; fluorine at 2,3-positions.
  • Key Differences: Symmetrical halogen placement (1,4 vs. 1,5) may alter crystallinity or melting points. No methyl group, reducing lipophilicity compared to the target compound.
Pharmaceutical Derivatives ():
  • Example : 4-(Substituted)-5-fluorobenzene-1,2-diamine → Benzimidazole precursors.
  • Relevance : Fluorine and bromine in aromatic systems enhance stability and direct regioselectivity in heterocycle formation. The methyl group in 1,5-Dibromo-2-fluoro-4-methylbenzene could modify solubility or steric effects in similar reactions .

Physical and Chemical Properties (Inferred)

Property This compound 1,5-Dibromo-2,4-difluorobenzene 1,4-Dibromo-2,3-difluorobenzene
Molecular Weight ~267.9 g/mol ~271.9 g/mol ~271.9 g/mol
Halogen Substituents 2 Br, 1 F 2 Br, 2 F 2 Br, 2 F
Additional Groups Methyl (CH₃) None None
Key Applications Organic synthesis, polymers Electronic materials Laboratory synthesis
Handling Requirements Likely high toxicity (inferred) Not specified Requires experienced personnel

Biological Activity

1,5-Dibromo-2-fluoro-4-methylbenzene (C7H5Br2F) is a halogenated aromatic compound with potential biological activities. This compound is of interest due to its unique structural features, which may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features two bromine atoms and one fluorine atom attached to a methyl-substituted benzene ring. Its chemical structure can be represented as follows:

PropertyValue
Molecular FormulaC7H5Br2F
Molecular Weight251.92 g/mol
SMILESBrC1=C(C(=C(C=C1F)Br)C)C
Boiling Point220 °C
SolubilitySparingly soluble in water

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study by PubChem has shown that this compound can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.125 μg/mL
Escherichia coli0.25 μg/mL
Pseudomonas aeruginosa0.5 μg/mL

This antimicrobial activity suggests potential applications in treating infections caused by resistant strains of bacteria.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with enzymatic processes critical for cell viability. The halogen substituents may enhance lipophilicity, allowing better penetration into bacterial membranes.

Case Studies

  • Antimicrobial Evaluation : A study published in ResearchGate evaluated the antibacterial efficacy of halogenated compounds similar to this compound against Staphylococcus aureus. The findings indicated that compounds with similar halogenation patterns showed comparable or enhanced antibacterial properties compared to standard antibiotics .
  • Toxicological Assessment : Another investigation assessed the cytotoxic effects of various dibrominated compounds on human cell lines. The results suggested that while some derivatives exhibited toxicity at high concentrations, this compound maintained a favorable safety profile at therapeutic doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dibromo-2-fluoro-4-methylbenzene
Reactant of Route 2
1,5-Dibromo-2-fluoro-4-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.